Cas no 88893-75-8 (4-Methyl-1H-pyrazole-3-carbonitrile)
4-Methyl-1H-pyrazole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-3-carbonitrile,4-methyl-
- 4-methyl-1H-pyrazole-3-carbonitrile
- 4-methylpyrazole-3-carbonitrile
- STK776293
- BBL034922
- ST4105095
- 4-Methyl-1H-pyrazole-3-carbonitrile
-
- Inchi: 1S/C5H5N3/c1-4-3-7-8-5(4)2-6/h3H,1H3,(H,7,8)
- InChI Key: WFPRLXZIHCHHKP-UHFFFAOYSA-N
- SMILES: N1C(C#N)=C(C=N1)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 123
- Topological Polar Surface Area: 52.5
4-Methyl-1H-pyrazole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1165974-0.05g |
4-methyl-1H-pyrazole-3-carbonitrile |
88893-75-8 | 95% | 0.05g |
$245.0 | 2023-07-07 | |
| Enamine | EN300-1165974-0.1g |
4-methyl-1H-pyrazole-3-carbonitrile |
88893-75-8 | 95% | 0.1g |
$366.0 | 2023-07-07 | |
| Enamine | EN300-1165974-0.25g |
4-methyl-1H-pyrazole-3-carbonitrile |
88893-75-8 | 95% | 0.25g |
$524.0 | 2023-07-07 | |
| Enamine | EN300-1165974-0.5g |
4-methyl-1H-pyrazole-3-carbonitrile |
88893-75-8 | 95% | 0.5g |
$824.0 | 2023-07-07 | |
| Enamine | EN300-1165974-1.0g |
4-methyl-1H-pyrazole-3-carbonitrile |
88893-75-8 | 95% | 1.0g |
$1057.0 | 2023-07-07 | |
| Enamine | EN300-1165974-2.5g |
4-methyl-1H-pyrazole-3-carbonitrile |
88893-75-8 | 95% | 2.5g |
$2071.0 | 2023-07-07 | |
| Enamine | EN300-1165974-5.0g |
4-methyl-1H-pyrazole-3-carbonitrile |
88893-75-8 | 95% | 5.0g |
$3065.0 | 2023-07-07 | |
| Enamine | EN300-1165974-10.0g |
4-methyl-1H-pyrazole-3-carbonitrile |
88893-75-8 | 95% | 10.0g |
$4545.0 | 2023-07-07 | |
| Aaron | AR01E3BL-50mg |
4-Methyl-1H-pyrazole-3-carbonitrile |
88893-75-8 | 95% | 50mg |
$362.00 | 2025-02-10 | |
| Aaron | AR01E3BL-100mg |
4-Methyl-1H-pyrazole-3-carbonitrile |
88893-75-8 | 95% | 100mg |
$529.00 | 2025-02-10 |
4-Methyl-1H-pyrazole-3-carbonitrile Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 4-Methyl-1H-pyrazole-3-carbonitrile
Recent Advances in the Study of 4-Methyl-1H-pyrazole-3-carbonitrile (CAS: 88893-75-8) in Chemical Biology and Pharmaceutical Research
4-Methyl-1H-pyrazole-3-carbonitrile (CAS: 88893-75-8) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its pyrazole core and nitrile functional group, has been explored for its potential as a building block in drug discovery and as a modulator of various biological pathways. Recent studies have shed light on its synthesis, structural modifications, and pharmacological properties, making it a promising candidate for further investigation.
One of the key areas of interest is the role of 4-Methyl-1H-pyrazole-3-carbonitrile in the development of kinase inhibitors. Kinases are critical targets in the treatment of cancers and inflammatory diseases, and the pyrazole scaffold has been widely utilized in the design of small-molecule inhibitors. Recent research has demonstrated that derivatives of 4-Methyl-1H-pyrazole-3-carbonitrile exhibit potent inhibitory activity against specific kinases, such as JAK2 and EGFR, which are implicated in various malignancies. These findings highlight the compound's potential as a lead structure for the development of novel therapeutics.
In addition to its applications in kinase inhibition, 4-Methyl-1H-pyrazole-3-carbonitrile has also been investigated for its antimicrobial properties. A 2023 study published in the *Journal of Medicinal Chemistry* reported that certain derivatives of this compound displayed significant activity against drug-resistant bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting a potential new avenue for addressing antibiotic resistance.
The synthesis and structural optimization of 4-Methyl-1H-pyrazole-3-carbonitrile have also been a focus of recent research. Advances in synthetic methodologies, such as microwave-assisted reactions and catalytic cyclization, have enabled the efficient production of this compound and its derivatives. Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the molecular features that contribute to its biological activity, facilitating the design of more potent and selective analogs.
Despite these promising developments, challenges remain in the clinical translation of 4-Methyl-1H-pyrazole-3-carbonitrile-based compounds. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further preclinical studies. However, the growing body of research underscores the compound's potential as a versatile scaffold in drug discovery and its relevance to addressing unmet medical needs.
In conclusion, 4-Methyl-1H-pyrazole-3-carbonitrile (CAS: 88893-75-8) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its diverse applications, from kinase inhibition to antimicrobial activity, coupled with advances in synthetic and computational approaches, position it as a valuable tool for future drug development efforts. Continued exploration of this compound and its derivatives is likely to yield innovative therapeutic agents with significant clinical impact.
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